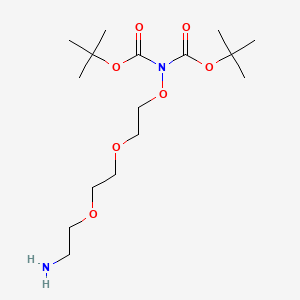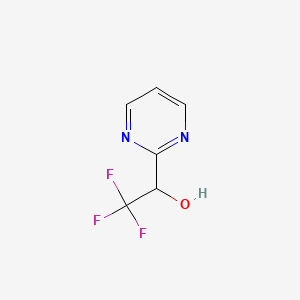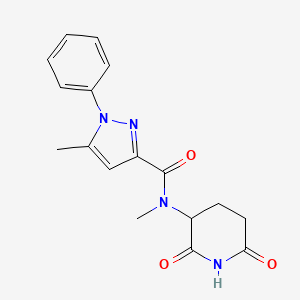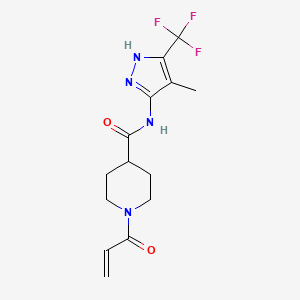
1-Acryloyl-N-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is explored as a potential drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and hydrophobicity, making it useful in the production of coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and a piperidine ring with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H17F3N4O2 |
|---|---|
Peso molecular |
330.31 g/mol |
Nombre IUPAC |
N-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H17F3N4O2/c1-3-10(22)21-6-4-9(5-7-21)13(23)18-12-8(2)11(19-20-12)14(15,16)17/h3,9H,1,4-7H2,2H3,(H2,18,19,20,23) |
Clave InChI |
SBZVNDMRMQQNKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1NC(=O)C2CCN(CC2)C(=O)C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


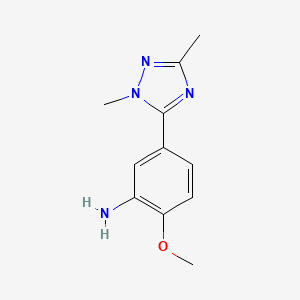
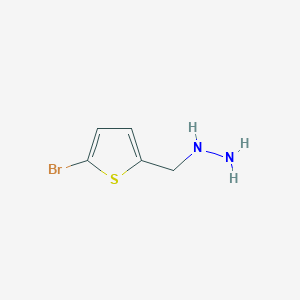
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
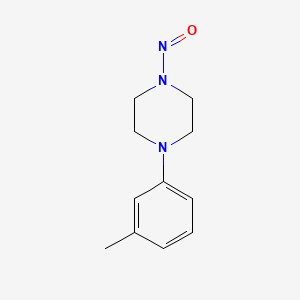
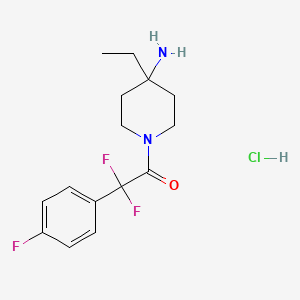
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
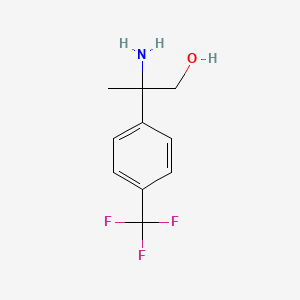
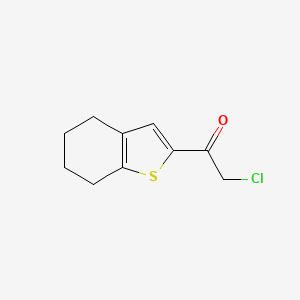

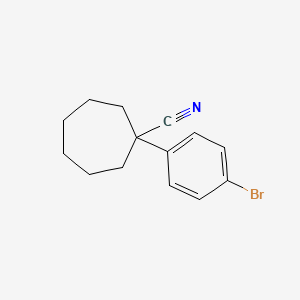
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
